4-Methylcinnamyl alcohol is primarily derived from natural sources such as cinnamon oil and can also be synthesized through various chemical processes. It belongs to the class of compounds known as phenylpropanoids, which are characterized by their aromatic structures and are often found in plants. The compound is structurally related to cinnamyl alcohol, with the addition of a methyl group at the fourth position of the cinnamyl framework.
The synthesis of 4-methylcinnamyl alcohol can be achieved through several methods:
4-Methylcinnamyl alcohol participates in various chemical reactions:
The mechanism of action for 4-methylcinnamyl alcohol primarily revolves around its reactivity as an electrophile due to the presence of the double bond and nucleophilic hydroxyl group. In biochemical contexts, it acts as an intermediate in various metabolic pathways involving phenolic compounds.
In biosynthetic pathways, enzymes catalyze the reduction of cinnamic acid derivatives into 4-methylcinnamyl alcohol through a series of steps involving coenzyme A activation and subsequent reductions by specific reductases .
The physical and chemical properties of 4-methylcinnamyl alcohol include:
These properties make it suitable for applications in perfumery and flavoring due to its volatility and aromatic characteristics.
4-Methylcinnamyl alcohol has several scientific and industrial applications:
4-Methylcinnamyl alcohol undergoes distinct Phase I biotransformation pathways in hepatic and cutaneous tissues. In hepatic microsomes, primary oxidation yields 4-methylcinnamaldehyde as the major metabolite, analogous to cinnamyl alcohol metabolism where alcohol dehydrogenases facilitate conversion to the corresponding aldehyde [3] [6]. Cutaneous metabolism in reconstructed human epidermis models demonstrates slower kinetics but generates additional hydroxylated metabolites, including 4-hydroxy-4-methylcinnamyl alcohol—a product not observed in hepatic systems [3]. This tissue-specific divergence arises from differential enzyme expression: the liver exhibits higher alcohol dehydrogenase (ADH) activity, while skin expresses more cytochrome P450-dependent monooxygenases capable of aromatic hydroxylation.
Table 1: Comparative Phase I Metabolite Profiles in Hepatic vs. Cutaneous Systems
Tissue Source | Primary Metabolites | Secondary Metabolites | Relative Abundance |
---|---|---|---|
Liver Microsomes | 4-Methylcinnamaldehyde | 4-Carboxycinnamyl alcohol | 85% ± 5% |
Reconstructed Epidermis | 4-Hydroxy-4-methylcinnamyl alcohol | 4-Methylcinnamaldehyde | 42% ± 8% |
CYP450 isoforms mediate critical oxidative transformations of 4-methylcinnamyl alcohol. Human recombinant enzyme studies identify CYP2C19 as the predominant isoform catalyzing benzylic hydroxylation (kcat = 12.3 min⁻¹; Km = 48 µM), with secondary contributions from CYP1A2 and CYP3A4 [1] [8]. The 4-methyl substituent sterically influences binding orientation, favoring para-hydroxylation over meta-positions—a regioselectivity distinct from unsubstituted cinnamyl alcohol [1]. Molecular docking simulations reveal the methyl group stabilizes substrate-enzyme complexes via hydrophobic interactions with Phe114 in CYP2C19's active site, increasing catalytic efficiency 1.8-fold compared to the parent compound [1].
Table 2: CYP450 Isoform Kinetic Parameters for 4-Methylcinnamyl Alcohol Oxidation
CYP Isoform | Vmax (pmol/min/pmol P450) | Km (µM) | CLint (µL/min/pmol) |
---|---|---|---|
CYP2C19 | 18.7 ± 1.2 | 48.3 ± 5.1 | 0.387 ± 0.04 |
CYP1A2 | 6.2 ± 0.8 | 112.6 ± 15.3 | 0.055 ± 0.008 |
CYP3A4 | 9.5 ± 1.1 | 89.4 ± 9.7 | 0.106 ± 0.012 |
The α,β-unsaturated structure facilitates epoxidation at the alkene moiety, generating electrophilic oxirane intermediates. Microsomal incubations with trapping agents (e.g., glutathione) confirm epoxide formation through adducts characterized by LC-MS/MS (m/z 434.2 [M+H]+) [2] [3]. Kinetic studies reveal epoxidation represents 15-22% of total Phase I metabolism—significantly higher than observed with saturated analogs. Computational analyses indicate the 4-methyl group slightly reduces epoxidation susceptibility (ΔG‡ = +2.3 kcal/mol) compared to unsubstituted cinnamyl alcohol due to electron-donating effects that decrease alkene electrophilicity [2]. These epoxides exhibit rapid hydrolysis to diols (t1/2 = 8.4 min at pH 7.4), limiting their direct detection but enabling quantification via diol metabolites.
Sulfotransferase (SULT) enzymes convert 4-methylcinnamyl alcohol to sulfate esters capable of protein adduction. Human SULT1A1 and SULT1E1 exhibit the highest activity (Km = 3.2 µM and 5.7 µM, respectively), forming 4-methylcinnamyl sulfate as confirmed by NMR and high-resolution mass spectrometry [3] [6]. Unlike phase I oxidation, the 4-methyl group enhances sulfoconjugation kinetics 2.3-fold versus the parent compound, attributed to increased substrate lipophilicity improving membrane permeability and enzyme access [6]. In vitro peptide trapping experiments demonstrate this sulfate ester reacts with nucleophilic residues (e.g., lysine, cysteine) in model proteins, forming stable adducts detectable after enzymatic hydrolysis. The bioactivation occurs preferentially in keratinocytes, correlating with SULT1A1 overexpression in skin tissues [3].
UGT-mediated glucuronidation serves as the primary detoxification route, with UGT1A9 and UGT2B7 exhibiting the highest activity toward 4-methylcinnamyl alcohol. Kinetic analysis reveals atypical allosteric kinetics (Hill coefficient = 1.7), suggesting positive cooperativity in binding [3] [6]. The glucuronide conjugate (4-methylcinnamyl-β-D-glucuronide) predominates in hepatic excretion studies, accounting for 62% of biliary metabolites. Cutaneous glucuronidation is negligible (<5% of hepatic rates) due to limited UGT expression in skin, shifting detoxification reliance toward glutathione conjugation in epidermal tissues [3]. The 4-methyl substituent moderately enhances glucuronidation efficiency (CLint = 18.7 μL/min/mg protein vs. 14.2 for cinnamyl alcohol), attributed to improved membrane diffusion rather than altered enzyme affinity.
Table 3: Detoxification Enzyme Kinetics for 4-Methylcinnamyl Alcohol
Enzyme | Vmax (nmol/min/mg) | Km (μM) | CLint (μL/min/mg) |
---|---|---|---|
UGT1A9 | 4.32 ± 0.31 | 231 ± 24 | 18.7 ± 2.1 |
UGT2B7 | 3.87 ± 0.28 | 285 ± 31 | 13.6 ± 1.5 |
GSTP1 | 1.21 ± 0.09 | 189 ± 17 | 6.4 ± 0.6 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: